molecular formula C16H24N4O B11823485 2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11823485
M. Wt: 288.39 g/mol
InChI Key: ZTGHONWTSILLRS-UHFFFAOYSA-N
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Description

2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a pyridine ring, and a piperazine moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 4-methylpiperazine with 3-bromopyridine under basic conditions to form 6-(4-Methylpiperazin-1-yl)pyridine. This intermediate is then reacted with piperidine-1-carbaldehyde in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine and piperazine rings can undergo nucleophilic substitution reactions, where functional groups can be introduced or modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylic acid.

    Reduction: 2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases, including tuberculosis and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets would depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C16H24N4O

Molecular Weight

288.39 g/mol

IUPAC Name

2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]piperidine-1-carbaldehyde

InChI

InChI=1S/C16H24N4O/c1-18-8-10-19(11-9-18)16-6-5-14(12-17-16)15-4-2-3-7-20(15)13-21/h5-6,12-13,15H,2-4,7-11H2,1H3

InChI Key

ZTGHONWTSILLRS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)C3CCCCN3C=O

Origin of Product

United States

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